3-[(Benzyloxy)methyl]-4-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(phenylmethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-14-7-6-12(15(17)18)8-13(14)10-19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNIVEZBECJXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyloxy Methyl 4 Fluorobenzoic Acid
Retrosynthetic Analysis of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid
Retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials and synthetic pathways. The primary disconnections involve the benzyloxymethyl ether linkage, the carbon-carbon bond of the methyl group, and the installation of the fluorine and carboxyl groups.
A primary disconnection is the ether bond of the benzyloxymethyl group. This leads back to 3-(hydroxymethyl)-4-fluorobenzoic acid and a benzyl (B1604629) halide, suggesting a late-stage etherification. This is a common strategy as the benzyl group often serves as a protecting group for the hydroxyl function. acs.orgorganic-chemistry.org
Another key disconnection is at the C3 position, breaking the bond between the aromatic ring and the benzyloxymethyl side chain. This points to a 4-fluorobenzoic acid precursor that can be functionalized at the C3 position. This could be achieved through methods like Friedel-Crafts type reactions or, more strategically, through directed ortho-metalation where existing functional groups guide the introduction of a substituent. organic-chemistry.orgwikipedia.org
Finally, disconnection of the carboxyl and fluoro groups leads to simpler aromatic precursors. The sequence of introducing these groups is critical. For instance, one could start with a fluorinated aromatic compound and then build the rest of the molecule, or introduce the fluorine atom onto a pre-functionalized benzoic acid derivative. The choice depends on the directing effects of the substituents and the available fluorination methods. harvard.eduresearchgate.net
Approaches to the Benzoic Acid Scaffold in this compound Synthesis
The construction of the substituted benzoic acid core is a critical phase in the synthesis of the target molecule. Strategies generally involve either starting with a pre-existing benzoic acid and adding the other substituents or building the substitution pattern on an aromatic ring before converting a precursor group into the carboxylic acid.
Directed Ortho-Metalation Strategies for Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a "Directed Metalation Group" (DMG) that coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent.
In the context of this compound synthesis, both the carboxylate and the fluorine atom can act as DMGs. Starting with 4-fluorobenzoic acid, the carboxylate group can direct lithiation to the C3 position. Subsequent quenching of the lithiated intermediate with an appropriate electrophile, such as formaldehyde or a protected equivalent, would install the required hydroxymethyl group at the C3 position. This method offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution. unblog.fr
Table 1: Common Directed Metalation Groups (DMGs) and Reagents
| DMG Category | Example Groups | Common Reagents |
|---|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ | n-BuLi, s-BuLi, t-BuLi |
| Moderate | -OMe, -NR₂, -F | s-BuLi/TMEDA, t-BuLi |
| Weak | -CH₂NR₂, -Ph | n-BuLi/TMEDA |
This table presents a generalized overview of DMGs. The effectiveness of a specific group can be influenced by reaction conditions and the presence of other substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions in Aromatic Core Construction
Transition metal-catalyzed cross-coupling reactions provide a versatile alternative for constructing the C-C bonds necessary for the benzoic acid scaffold. rsc.org Reactions such as the Suzuki, Stille, or Negishi couplings are fundamental in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. rsc.orgresearchgate.net
A potential strategy could involve the coupling of a di-halogenated benzoic acid precursor with an organometallic reagent. For example, a 3-bromo-4-fluorobenzoic acid derivative could undergo a palladium-catalyzed cross-coupling reaction with an organoboron reagent (Suzuki coupling) or an organotin reagent (Stille coupling) to introduce the methyl group or a precursor at the C3 position. rsc.org This approach is particularly useful for building complex aromatic systems from readily available starting materials. pku.edu.cn
Introduction and Positional Functionalization of the Fluorine Atom in this compound Precursors
The introduction of a fluorine atom onto an aromatic ring can be challenging and requires specific methodologies. The timing of this step—whether early or late in the synthesis—is a key strategic decision. rsc.orgnih.gov
One common method is nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by electron-withdrawing groups. harvard.edu For instance, a precursor with a good leaving group (e.g., -Cl or -NO₂) at the C4 position, and an activating group like a carboxyl or nitro group elsewhere on the ring, could be treated with a fluoride source (e.g., KF) to install the fluorine atom.
Alternatively, electrophilic fluorination can be employed, often using reagents with an "F+" source, such as Selectfluor® (F-TEDA-BF₄). jove.com This method is suitable for electron-rich aromatic rings. The regioselectivity would be governed by the directing effects of the existing substituents.
Another approach is the Sandmeyer-type reaction, starting from an amino group. Diazotization of a 4-amino-3-methylbenzoic acid precursor followed by decomposition of the diazonium salt in the presence of a fluoride source (the Balz-Schiemann reaction using HBF₄) can introduce the fluorine atom at the desired C4 position.
Installation and Protective Group Chemistry of the Benzyloxy Moiety in this compound Synthesis
The benzyloxymethyl group in the target molecule is formed from a hydroxymethyl precursor. The benzyl group (-CH₂Ph) is one of the most common protecting groups for alcohols due to its stability under a wide range of conditions and the variety of methods available for its removal. acs.orgorganic-chemistry.orgwikipedia.org
The most prevalent method for installing the benzyl group is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol of a 3-(hydroxymethyl)-4-fluorobenzoic acid derivative with a base, such as sodium hydride (NaH), to form an alkoxide. This nucleophile then displaces a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the benzyl ether. chem-station.com
Table 2: Common Conditions for Benzyl Ether Formation and Cleavage
| Reaction | Reagents and Conditions | Notes |
|---|---|---|
| Formation | Alcohol, NaH, Benzyl Bromide (BnBr) in THF or DMF | Standard Williamson ether synthesis. chem-station.com |
| Formation | Alcohol, Ag₂O, Benzyl Iodide (BnI) | Milder conditions, useful for sensitive substrates. organic-chemistry.org |
| Cleavage | H₂, Palladium on Carbon (Pd/C) | Catalytic hydrogenolysis; a common and clean method. organic-chemistry.org |
| Cleavage | Strong Acid (e.g., HBr, BBr₃) | Can be harsh and is limited to acid-stable molecules. |
| Cleavage | Oxidizing agents (e.g., DDQ) | Typically used for p-methoxybenzyl (PMB) ethers. acs.org |
The benzyloxymethyl group itself, sometimes referred to as a BOM group, is also recognized as a protective group. researchgate.netnih.gov Its installation and cleavage chemistry are similar to that of a standard benzyl ether. The stability of the benzyl ether linkage allows for subsequent chemical transformations on other parts of the molecule, such as modification of the carboxylic acid, before its eventual removal if the free hydroxymethyl group is the final desired functionality.
Comparative Analysis of Synthetic Routes to this compound
Several synthetic pathways can be envisioned for this compound, each with its own advantages and disadvantages.
Route A: Functionalization of a Fluorinated Precursor. This route would likely start from 4-fluorobenzoic acid or 4-fluorotoluene.
Starting with 4-fluorobenzoic acid: A key step would be the regioselective introduction of a carbon substituent at the C3 position. Directed ortho-metalation is a strong candidate for this transformation due to its high regioselectivity. unblog.fr The subsequent conversion of this substituent to a benzyloxymethyl group would follow. This route offers excellent control over the placement of the C3 substituent.
Starting with 4-fluorotoluene: This would require functionalization at the C3 position, followed by oxidation of the methyl group at C1 to a carboxylic acid. The oxidation step would need to be selective and might require harsh conditions, potentially affecting other functional groups.
Route B: Late-Stage Fluorination. This approach would involve constructing a 3-[(benzyloxy)methyl]benzoic acid intermediate and then introducing the fluorine atom at the C4 position.
The primary challenge here is the regioselectivity of the fluorination step. The directing effects of the existing carboxyl and benzyloxymethyl groups would need to favor substitution at the C4 position. Electrophilic fluorination might lead to a mixture of isomers. A more controlled approach would be to start with a precursor containing an amino group at C4, which can be converted to the fluoro group via a Sandmeyer-type reaction.
Evaluation of Reaction Efficiency and Yield Optimization
For the initial Grignard reaction to form 3-methyl-4-fluorobenzoic acid, the use of anhydrous conditions is paramount to prevent quenching of the highly reactive Grignard reagent. The reaction of 1-bromo-4-fluoro-2-methylbenzene with magnesium, followed by quenching with carbon dioxide, is a standard method for which yields can be optimized by controlling the rate of addition and maintaining a low temperature during the carboxylation step.
The subsequent benzylic bromination of the methyl group is a key transformation. The use of N-bromosuccinimide (NBS) is favored over elemental bromine to maintain a low concentration of bromine in the reaction mixture, thereby minimizing potential side reactions such as electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. chemistrysteps.comchadsprep.com The efficiency of this radical substitution is often enhanced by the use of a radical initiator and a suitable solvent. For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN in 1,2-dichlorobenzene has been shown to proceed in high yield (92%) and with a shorter reaction time compared to the classic Wohl-Ziegler conditions. researchgate.net
The final Williamson ether synthesis, reacting the 3-(bromomethyl)-4-fluorobenzoic acid intermediate with benzyl alcohol, is typically performed in the presence of a base to deprotonate the alcohol and form the more nucleophilic alkoxide. The choice of base and solvent can significantly impact the yield and reaction time. A study on the synthesis of 4-benzyloxy benzoic acid demonstrated a convenient method using benzyl chloride and 4-hydroxy benzoic acid with a surfactant as a catalyst in an aqueous medium, highlighting the potential for green chemistry approaches to optimize such reactions. researchgate.net
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | 2-Fluoro-4-bromotoluene | 1. Mg, ether; 2. CO2 | 3-Fluoro-4-methyl-benzoic acid | Not specified |
| 2 | 3-Fluoro-4-methyl-benzoic acid | Ethanol, H2SO4 | Ethyl 3-fluoro-4-methyl-benzoate | Not specified |
| 3 | Ethyl 3-fluoro-4-methyl-benzoate | N-Bromosuccinimide (NBS), radical initiator | Ethyl 3-fluoro-4-bromomethylbenzoate | High (implied) |
| 4 | Ethyl 3-fluoro-4-bromomethylbenzoate | Benzyl alcohol, base | Ethyl 3-[(benzyloxy)methyl]-4-fluorobenzoate | Not specified |
| 5 | Ethyl 3-[(benzyloxy)methyl]-4-fluorobenzoate | Hydrolysis (e.g., LiOH, H2O) | This compound | Not specified |
Applications of 3 Benzyloxy Methyl 4 Fluorobenzoic Acid in Complex Molecule Synthesis
Utilization of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid as a Building Block in Multi-Step Organic Synthesis
While specific multi-step syntheses employing this compound are not documented in available literature, its structure suggests its utility as a versatile building block. The carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, and acid halides, which are fundamental transformations in organic synthesis. The benzyloxy group serves as a protecting group for the hydroxymethyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive primary alcohol. The fluorine atom can influence the electronic properties of the benzene (B151609) ring, potentially affecting reaction rates and regioselectivity in subsequent transformations.
A hypothetical synthetic route could involve the coupling of the carboxylic acid with an amine to form an amide bond, a common strategy in the synthesis of pharmaceutical compounds. The benzyloxymethyl group could then be deprotected via hydrogenolysis to yield a hydroxymethyl group, which could be further functionalized.
Integration of this compound into Scaffolds for Chemical Library Generation
Substituted benzoic acids are frequently used as core scaffolds in the generation of chemical libraries for drug discovery and high-throughput screening. nih.gov The defined substitution pattern of this compound offers three points of diversity. The carboxylic acid can be functionalized with a variety of amines or alcohols. The benzyloxymethyl group, after deprotection, can be reacted with a range of electrophiles. Finally, the aromatic ring itself could potentially undergo further substitution, although this is generally less straightforward. A combinatorial approach using this scaffold could rapidly generate a large number of diverse molecules for biological screening. nih.gov
Table 1: Potential Points of Diversification for Library Synthesis
| Position | Functional Group | Potential Reactions |
| 1 | Carboxylic Acid | Amide bond formation, Esterification |
| 3 | Benzyloxymethyl | Deprotection then Etherification, Esterification |
| Aromatic Ring | C-H bonds | Electrophilic aromatic substitution |
Contributions of this compound to the Construction of Functional Organic Materials
Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and physical properties. rsc.org While there are no specific reports on materials derived from this compound, its structure is amenable to incorporation into various organic materials. For instance, the benzoic acid moiety could be used to synthesize liquid crystals or organic light-emitting diodes (OLEDs). The presence of fluorine can enhance properties such as thermal stability and electron mobility. The benzyloxy group could influence the packing of molecules in the solid state, which is a critical factor in determining the performance of organic electronic materials.
Incorporation of this compound into Polymer Architectures for Specific Research Applications
Benzoic acid derivatives can be utilized as monomers in the synthesis of various polymers. rsc.orggoogle.com For example, the carboxylic acid group of this compound could be used to create polyesters or polyamides. The resulting polymers would possess pendant benzyloxymethyl and fluoro groups, which could impart specific properties. The fluorine atom could enhance the polymer's chemical resistance and thermal stability, while the benzyloxymethyl group, after potential deprotection, could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications.
Role of this compound in Supramolecular Chemistry and Self-Assembly Studies
Substituted benzoic acids are known to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions. acs.orgacs.org The carboxylic acid group of this compound can participate in hydrogen bonding to form dimers or larger aggregates. The fluorine atom can engage in halogen bonding or influence π-π stacking interactions between the aromatic rings. The bulky benzyloxymethyl group would likely play a significant role in directing the self-assembly process, potentially leading to the formation of unique and complex supramolecular architectures such as helices or sheets. acs.org The study of the self-assembly of this molecule could provide insights into the design of new supramolecular materials with tailored properties.
Advanced Spectroscopic and Structural Analysis of 3 Benzyloxy Methyl 4 Fluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both the fluorobenzoic and benzyl (B1604629) rings, and the two methylene (B1212753) (-CH₂-) groups. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm. The aromatic region will be complex, with signals for the three protons on the fluorobenzoic acid ring and the five protons of the benzyl group. The two methylene groups, being in different chemical environments (one attached to the fluorobenzoic ring and the other to the phenyl ring of the benzyl group), are expected to appear as sharp singlets.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include the carbonyl carbon of the carboxylic acid, typically found in the 165-170 ppm range. The aromatic region will display multiple signals corresponding to the carbons of both aromatic rings. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature confirming the presence and position of the fluorine substituent. The two methylene carbons are expected in the 65-75 ppm region.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for structural confirmation. This method is highly sensitive to the local electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift provides valuable structural information. The ¹⁹F NMR spectrum of 4-fluorobenzoic acid derivatives typically shows a signal in the range of -105 to -115 ppm relative to a standard. rsc.org
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.
COSY experiments would reveal correlations between neighboring protons, helping to assign the protons on the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | >12.0 | br s | -COOH |
| ¹H | 7.9 - 8.2 | m | Aromatic H (position 2, 5, 6) |
| ¹H | 7.2 - 7.4 | m | Aromatic H (benzyl group, 5H) |
| ¹H | ~4.7 | s | Ar-CH₂ -O |
| ¹H | ~4.6 | s | O-CH₂ -Ph |
| ¹³C | 165 - 170 | s | -C OOH |
| ¹³C | 160 - 165 (d, ¹JCF) | d | C -F |
| ¹³C | 115 - 140 | m | Aromatic C |
| ¹³C | ~72 | s | Ar-C H₂-O |
| ¹³C | ~70 | s | O-C H₂-Ph |
| ¹⁹F | -105 to -115 | s | F -Ar |
Note: Predicted values are based on data for analogous compounds such as 4-fluorobenzoic acid and other benzyloxy derivatives. rsc.orgchemicalbook.comchemicalbook.com Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet, br s = broad singlet.
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique confirms the molecular formula, C₁₅H₁₃FO₃. Electrospray ionization (ESI) is a common method for analyzing such compounds, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the molecular ion, offering profound insights into the compound's structure. The benzyloxy group is known to produce a characteristic and often abundant fragment. researchgate.net A plausible fragmentation pathway for the protonated molecule involves the following key steps:
Formation of the Tropylium (B1234903) Ion: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
Loss of the Benzyloxy Group: The molecule can lose the entire benzyloxy group, leading to a fragment corresponding to the rest of the structure.
Decarboxylation: The loss of CO₂ from the carboxylic acid group is another common fragmentation pathway for benzoic acid derivatives.
Table 2: Predicted HRMS Fragments for this compound
| m/z (calculated) | Ion Formula | Description of Fragment |
| 261.0921 | [C₁₅H₁₄FO₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 259.0776 | [C₁₅H₁₂FO₃]⁻ | Deprotonated molecular ion [M-H]⁻ |
| 153.0454 | [C₈H₆FO₂]⁺ | Fragment after loss of benzyl group (C₇H₇) |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (base peak) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid, ether, and fluoroaromatic moieties. A study on the similar compound 3-(Benzyloxy) Benzoic Acid provides a strong basis for these assignments. researchgate.net
Key vibrational modes include:
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
C-O Stretches: The C-O stretching of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-F Stretch: The C-F bond shows a strong absorption in the 1200-1300 cm⁻¹ range. orientjchem.org
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | Methylene (-CH₂-) |
| 1680 - 1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-F Stretch | Fluoroaromatic |
| 1000 - 1300 | Strong | C-O Stretch | Ether & Carboxylic Acid |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for this compound may not be publicly available, data from closely related compounds like 3-Fluoro-4-methylbenzoic acid and Methyl 4-(benzyloxy)-3-methoxybenzoate allow for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov
It is highly probable that this compound crystallizes as a centrosymmetric dimer, with two molecules linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net The fluorobenzoic acid moiety is expected to be largely planar. The benzyloxymethyl side chain, however, possesses conformational flexibility around the C-C and C-O single bonds, and its preferred conformation will be determined by steric and electronic effects, as well as crystal packing forces. The analysis would provide key dihedral angles, describing the orientation of the aromatic rings relative to each other and to the carboxylic acid group.
Table 4: Expected Key Crystallographic Parameters from Analog Structures
| Parameter | Expected Value/Feature | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic crystal lattice |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| Hydrogen Bonding | O-H···O intermolecular bonds | Confirms the formation of carboxylic acid dimers |
| C=O Bond Length | ~1.25 Å | Typical double bond character |
| C-O Bond Length | ~1.30 Å | Typical single bond character in a carboxylic acid |
| Dihedral Angle | Variable | Describes the twist between the two aromatic rings |
Note: Data are illustrative and based on known structures of similar molecules. researchgate.netnih.gov
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)
Chromatographic methods are vital for assessing the purity of synthesized compounds and for separating them from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most suitable technique for analyzing this compound due to its polarity and low volatility. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would provide good separation. usda.gov Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (around 254 nm). This method is effective for quantifying the purity of the final product and detecting any non-volatile impurities. ekb.eg
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging. The carboxylic acid group makes the molecule highly polar and prone to strong interactions with the stationary phase, leading to poor peak shape and potential decomposition in the hot injector. researchgate.net To make the compound amenable to GC analysis, derivatization is required, for instance, by converting the carboxylic acid to a more volatile methyl ester. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is a modern alternative that combines the advantages of both GC and HPLC. Using supercritical CO₂ as the main mobile phase, SFC can provide fast and efficient separations of moderately polar compounds like this compound, often with higher resolution and shorter run times than HPLC.
Enantiomeric Excess Determination: The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable. However, if chiral derivatives were to be synthesized from this compound, chiral chromatography (using HPLC or SFC with a chiral stationary phase) would be the method of choice to separate the enantiomers and determine their relative abundance.
Table 5: Summary of Chromatographic Techniques for Analysis
| Technique | Applicability | Typical Conditions | Purpose |
| HPLC | High | C18 column; Acetonitrile/Water mobile phase; UV detection | Purity assessment, quantification |
| GC | Low (without derivatization) | Requires derivatization (e.g., esterification) to increase volatility | Analysis of volatile impurities or derivatized product |
| SFC | High | Chiral or achiral columns; CO₂/co-solvent mobile phase | Purity assessment, potential for chiral separations of derivatives |
Computational and Theoretical Studies on 3 Benzyloxy Methyl 4 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No published studies were found that detail the quantum chemical calculations for this molecule. Such a study would typically involve calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and various reactivity descriptors (e.g., hardness, softness, electrophilicity index) to understand its kinetic stability and potential sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscape Exploration
The flexibility of the benzyloxy and carboxylic acid groups suggests a complex conformational landscape. However, no research is available that explores the potential conformers, their relative energies, and the transition states connecting them using methods like molecular mechanics or DFT. This analysis is crucial for understanding the molecule's preferred three-dimensional structure.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist in proprietary databases, there are no publicly accessible computational studies predicting its NMR (¹H, ¹³C), IR, or UV-Vis spectra. Such predictions are vital for validating experimental findings and aiding in the structural elucidation of related compounds.
Elucidation of Reaction Mechanisms and Transition States
Computational elucidation of reaction mechanisms involving 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid is absent from the literature. This type of research would involve mapping reaction pathways, locating transition states, and calculating activation energies for transformations such as esterification, amidation, or electrophilic aromatic substitution.
Molecular Modeling for Understanding Non-Covalent Interactions and Crystal Packing
There is no available research on the molecular modeling of this compound to understand its non-covalent interactions (e.g., hydrogen bonding, π-π stacking) or to predict its crystal packing arrangement. These studies are fundamental to solid-state chemistry and materials science, influencing properties like solubility and melting point.
Synthesis and Chemical Utility of 3 Benzyloxy Methyl 4 Fluorobenzoic Acid Analogs and Derivatives
Systematic Structural Modifications of the Carboxylic Acid Moiety for Enhanced Synthetic Versatility
The carboxylic acid group is a primary site for chemical modification, serving as a handle to introduce a wide array of functional groups and to extend the molecular architecture. These transformations are crucial for enhancing the compound's utility as a synthetic intermediate.
Common modifications include conversion into esters, amides, acid chlorides, and hydrazides. Fischer esterification, for example, can convert the carboxylic acid into its corresponding methyl or ethyl ester by reacting it with the respective alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. nih.gov This is a standard procedure for protecting the carboxylic acid or for modifying the compound's solubility and electronic properties. nih.gov For instance, 4-(benzyloxy)-3-methoxybenzoic acid can be converted to methyl 4-(benzyloxy)-3-methoxybenzoate via refluxing in methanol (B129727) with concentrated sulfuric acid. nih.gov
Transformation into a benzoyl chloride using reagents like thionyl chloride or oxalyl chloride significantly enhances the reactivity of the carboxyl group. ossila.comnih.gov This highly reactive intermediate can then readily participate in reactions such as Friedel-Crafts acylations, allowing for the formation of new carbon-carbon bonds with other aromatic systems. ossila.com
Another key modification is the formation of amides and hydrazides. Amides are typically synthesized by reacting the activated carboxylic acid (e.g., the acid chloride) with an amine. The direct attachment of an amide moiety to the benzene (B151609) ring can influence the electronic effects and reactivity of the molecule. nih.gov Furthermore, converting the acid to a hydrazide opens pathways to synthesize heterocyclic structures like oxadiazoles, which are of significant interest in medicinal chemistry for their potential antimicrobial applications. ossila.comglobalscientificjournal.com
These systematic modifications of the carboxylic acid group provide a platform for creating a diverse library of compounds with tailored functionalities for various synthetic applications.
Table 1: Modifications of the Carboxylic Acid Moiety and Their Synthetic Applications
| Modification Reaction | Reagents | Resulting Functional Group | Enhanced Synthetic Versatility |
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester | Protection of the acid group; modification of solubility and electronic properties. nih.gov |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride | Highly reactive intermediate for Friedel-Crafts acylation and ester/amide synthesis. ossila.comnih.gov |
| Amide Formation | Activated acid (e.g., acid chloride), Amine | Amide | Introduction of new substituents; modulation of electronic properties. nih.gov |
| Hydrazide Formation | Ester, Hydrazine Hydrate | Hydrazide | Intermediate for the synthesis of heterocyclic compounds like oxadiazoles. ossila.comglobalscientificjournal.com |
Exploration of Variations within the Benzyloxy Side Chain for Modulating Properties
The benzyloxy group serves as a crucial element in the structure of 3-[(benzyloxy)methyl]-4-fluorobenzoic acid analogs, primarily acting as a protecting group for a hydroxyl function. Its presence and position can significantly influence the molecule's steric and electronic properties. The bulky nature of the benzyloxy group can introduce steric hindrance, which may affect reaction rates at nearby functional groups.
Variations in this side chain can be explored to modulate the compound's properties. One common strategy is the deprotection of the benzyl (B1604629) group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C), which cleaves the benzyl ether to reveal a hydroxyl group. mdpi.com This unmasking of the hydroxyl group provides a new site for further functionalization.
Alternatively, the benzyl group itself can be substituted with other protecting groups to alter solubility, stability, or reactivity. For instance, replacing the benzyl group with smaller alkyl groups like a methoxy (B1213986) group could reduce steric hindrance. The choice of protecting group is critical in multi-step syntheses to ensure its stability during other chemical transformations.
The position of the benzyloxy group on the aromatic ring is also a key factor in determining the properties of its derivatives. Studies on benzyloxy chalcones have shown that altering the benzyloxy group's position from ortho to para can significantly impact the compound's biological activity, indicating that its spatial arrangement is critical for molecular interactions. nih.gov Therefore, exploring different benzyloxy positional isomers is a valid strategy for modulating the properties of the final compounds. nih.gov
Alterations to the Fluorine Position or Substituents on the Aromatic Ring for Tuned Reactivity
The fluorine atom on the aromatic ring of this compound plays a significant role in defining the molecule's chemical reactivity and metabolic stability. The high electronegativity of fluorine acts as an electron-withdrawing group, which can enhance the reactivity of the aromatic ring towards electrophilic aromatic substitution compared to analogs with bromine or methoxy groups. The presence of fluorine can also facilitate nucleophilic aromatic substitution reactions. ossila.com
Altering the position of the fluorine atom or replacing it with other substituents can systematically tune the electronic landscape of the aromatic ring. Moving the fluorine atom to different positions would redistribute the electron density, thereby influencing the regioselectivity of subsequent reactions.
Replacing fluorine with other halogens (Cl, Br, I) or with different electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) would have predictable effects on the ring's reactivity. For example, a strongly electron-donating group would activate the ring towards electrophilic substitution, while a strongly electron-withdrawing group would deactivate it. This principle allows for the rational design of analogs with tailored reactivity for specific synthetic pathways.
Table 2: Predicted Effects of Aromatic Ring Substituents on Reactivity
| Substituent (X) | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Nucleophilic Aromatic Substitution |
| -F | Electron-withdrawing (inductive), Weakly donating (resonance) | Deactivating, Ortho/para directing | Activating |
| -Cl, -Br | Electron-withdrawing (inductive), Weakly donating (resonance) | Deactivating, Ortho/para directing | Activating |
| -NO₂ | Strongly electron-withdrawing | Strongly deactivating, Meta directing | Strongly activating |
| -CH₃ | Electron-donating | Activating, Ortho/para directing | Deactivating |
| -OCH₃ | Strongly electron-donating | Strongly activating, Ortho/para directing | Deactivating |
Impact of Analogous Structures on Diverse Synthetic Pathways and Functional Applications
Analogs of this compound serve as valuable building blocks in a variety of synthetic endeavors, particularly in the creation of complex molecules with potential biological activity. The strategic placement of functional groups allows these analogs to be incorporated into diverse molecular frameworks.
In medicinal chemistry, fluorinated benzoic acid derivatives are recognized as important intermediates in the preparation of active pharmaceutical ingredients (APIs). ossila.com For example, certain analogs are used in the synthesis of compounds targeted for the treatment of Alzheimer's disease. ossila.com The presence of fluorine can enhance metabolic stability and binding affinity to biological targets. Similarly, related structures like methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, derivatives of 4-fluorobenzoic acid have been used to synthesize series of hydrazide-hydrazones, which are evaluated for their potential as antimicrobial agents. globalscientificjournal.comresearchgate.net This highlights the role of these analogs in developing new therapeutic agents to combat infectious diseases. The synthesis of heterocyclic compounds, such as oxadiazoles, from benzoic acid precursors is a common strategy in drug discovery. globalscientificjournal.com
The versatility of these analogs extends to their use in creating specialized chemical entities like benzyloxy chalcones, which have been investigated as inhibitors of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases. nih.gov These applications underscore the significant impact that structural modifications to the parent compound can have on accessing diverse and functionally important molecules.
Derivatization Strategies for Enhancing Specific Synthetic Applications of this compound
Derivatization is a key strategy to activate or modify this compound and its analogs for specific synthetic transformations. These strategies typically target the carboxylic acid function, converting it into a more reactive or functionally suitable group for subsequent reactions.
A primary derivatization strategy is the conversion of the carboxylic acid to a highly reactive acyl chloride. ossila.com This is often achieved using reagents like oxalyl chloride or thionyl chloride and allows for efficient acylation of various nucleophiles, including alcohols, amines, and aromatic rings (in Friedel-Crafts reactions). ossila.comnih.gov
Esterification represents another crucial derivatization technique. Converting the carboxylic acid to a methyl or ethyl ester not only serves as a protecting group strategy but also facilitates purification and handling of the intermediate compound. nih.gov These esters can be readily hydrolyzed back to the carboxylic acid under basic conditions when needed. mdpi.com
For applications in bio-organic and medicinal chemistry, derivatization to form amides and peptides is common. This involves coupling the carboxylic acid with an amine, often using coupling reagents to facilitate the reaction. Furthermore, the synthesis of hydrazides from the corresponding esters provides a gateway to a variety of heterocyclic systems. globalscientificjournal.comresearchgate.net For instance, reacting a hydrazide with carbon disulfide in the presence of a base can lead to the formation of oxadiazole rings, which are important scaffolds in drug design. globalscientificjournal.com
Derivatization is also employed for analytical purposes. Carboxylic acids can be converted into derivatives that are more amenable to analysis by techniques such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). nih.gov Specific derivatization reagents can be used to introduce a readily ionizable tag onto the molecule, significantly improving detection sensitivity. nih.gov
Table 3: Derivatization Strategies and Their Specific Applications
| Derivatization Target | Reagents/Method | Derivative Formed | Specific Synthetic Application |
| Carboxylic Acid | Thionyl Chloride or Oxalyl Chloride | Acyl Chloride | Friedel-Crafts acylation, synthesis of esters and amides. ossila.comnih.gov |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Protection of the carboxylic acid, purification intermediate. nih.gov |
| Ester | Hydrazine Hydrate | Hydrazide | Synthesis of heterocyclic compounds (e.g., oxadiazoles). globalscientificjournal.comresearchgate.net |
| Carboxylic Acid | Derivatization Reagent (e.g., for ESI-MS) | Tagged Derivative | Enhanced detection in analytical techniques like mass spectrometry. nih.gov |
Future Directions and Emerging Research Avenues for 3 Benzyloxy Methyl 4 Fluorobenzoic Acid
Development of Sustainable and Green Chemistry Approaches for the Synthesis of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid
The chemical industry is increasingly focusing on environmentally benign synthetic methods to reduce waste and hazardous substance use. numberanalytics.com For a molecule like this compound, this involves reimagining traditional synthetic pathways. Key areas of development in green chemistry for this compound include the use of safer solvents, the exploration of biocatalytic methods, and the implementation of energy-efficient reaction conditions.
Traditional syntheses of similar aromatic compounds often rely on volatile organic solvents. numberanalytics.com Future approaches will likely prioritize greener alternatives such as water, supercritical fluids, or bio-based solvents. Additionally, solvent-free reaction conditions are a key goal in minimizing environmental impact. numberanalytics.com
Biocatalysis offers a highly selective and eco-friendly route for producing complex molecules. mdpi.com For the synthesis of fluorinated benzoic acids, enzymes could be employed for specific transformations, reducing the need for protecting groups and harsh reagents. tandfonline.comnih.gov For instance, the use of biocatalysts in the synthesis of fluorinated polyesters has demonstrated the potential of enzymatic processes in organofluorine chemistry. mdpi.com Research into enzymes like fluorinases, which can form carbon-fluorine bonds under mild conditions, could revolutionize the synthesis of compounds like this compound. acsgcipr.org
Below is a table outlining potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefits |
| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reduced reliance on petrochemicals, lower carbon footprint. |
| Alternative Solvents | Employing water, ionic liquids, or supercritical CO2. | Reduced VOC emissions, improved safety profile. |
| Biocatalysis | Utilizing enzymes for key synthetic steps (e.g., fluorination, oxidation). | High selectivity, mild reaction conditions, reduced waste. tandfonline.comnih.gov |
| Energy Efficiency | Microwave-assisted or flow chemistry synthesis. | Faster reaction times, lower energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Reduced waste generation. |
Exploration of Novel Catalytic Reactions Utilizing this compound as a Substrate or Ligand Precursor
The unique electronic properties imparted by the fluorine atom and the structural motifs of this compound make it an interesting candidate for applications in catalysis. numberanalytics.com Its carboxylic acid group can serve as a directing group in C-H activation reactions, allowing for further functionalization of the aromatic ring. nih.gov
As a substrate, it can be used to synthesize more complex molecules. For instance, the benzyloxy group can be oxidized to a benzoic acid derivative, or the ester group (if present) can be reduced to an alcohol. The fluorine atom can also be substituted with other nucleophiles under specific conditions.
Furthermore, this molecule could serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The benzoic acid moiety can be functionalized to create ligands with specific electronic and steric properties, which could then be used in a variety of catalytic reactions. For example, benzoic acid derivatives have been functionalized to create ligands for catalysts used in C-H arylation reactions. researchgate.net
Integration of this compound into Automated and High-Throughput Synthesis Platforms
Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. researchgate.net Automated synthesis platforms, often integrated with artificial intelligence and machine learning, are revolutionizing this process by accelerating the design-build-test-learn cycle. youtube.com
Integrating this compound into these platforms would enable the rapid generation of diverse libraries of derivatives. This could be achieved through techniques like flow chemistry, where reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions and rapid optimization. beilstein-journals.orgcam.ac.uk High-throughput experimentation, where many reactions are run in parallel on a small scale, would also be a key technology. nih.gov
The development of automated methods for the synthesis of complex molecules like this compound and its derivatives would significantly accelerate the discovery of new bioactive compounds and functional materials. nih.gov
Addressing Challenges in the Scalable Synthesis and Purification of this compound for Research Needs
While laboratory-scale synthesis of fluorinated benzoic acids is well-established, scaling up production to meet research and potential commercial demands presents several challenges. quora.comgoogle.comgoogle.com These include ensuring consistent product quality, managing reaction safety and byproducts, and developing cost-effective purification methods.
For a multi-step synthesis, which is likely for this compound, optimizing each step for yield and purity is crucial. The use of hazardous reagents, common in fluorination chemistry, requires careful handling and waste management protocols. orgsyn.org
Purification at a larger scale often requires moving from standard laboratory techniques like column chromatography to more industrially viable methods such as crystallization or distillation. ucl.ac.uk The physical properties of this compound, such as its solubility and melting point, will be critical in developing efficient purification strategies.
The following table highlights key challenges and potential solutions for the scalable synthesis of this compound.
| Challenge | Potential Solutions |
| Reaction Optimization | Design of Experiments (DoE) to identify optimal conditions; implementation of flow chemistry for better control. cam.ac.uk |
| Handling of Hazardous Reagents | Use of less hazardous alternatives; implementation of closed-system reactors. |
| Purification at Scale | Development of robust crystallization procedures; exploration of selective extraction methods. ucl.ac.uk |
| Cost-Effectiveness | Sourcing of inexpensive starting materials; optimization of reaction yields to reduce waste. google.com |
| Process Safety | Thorough process hazard analysis; implementation of robust safety protocols. |
Identification of Unexplored Applications of this compound in Emerging Fields of Chemical Science
The unique combination of a fluorinated aromatic ring, a carboxylic acid, and a benzyloxymethyl group suggests that this compound could find applications in several emerging areas of chemical science.
In materials science , fluorinated aromatic compounds are used in the synthesis of polymers with enhanced thermal stability and chemical resistance. man.ac.uk They are also used in the development of liquid crystals and other advanced materials. researchgate.netresearchgate.net The specific structure of this compound could be exploited to create novel functional materials with unique properties.
In chemical biology , this compound could be used as a molecular probe to study biological processes. The carboxylic acid allows for conjugation to other molecules, such as fluorescent dyes or affinity tags, enabling the tracking and identification of its interactions within a biological system. nih.gov
Q & A
Q. What are the most reliable synthetic routes for preparing 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid?
- Methodological Answer : The synthesis typically involves fluorination and benzyloxymethyl protection. For fluorination, electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor® under acidic conditions can introduce fluorine at the para position. The benzyloxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, 4-fluorobenzoic acid derivatives (e.g., 4-fluorobenzoic acid, CAS 456-22-4) can be functionalized using benzyloxymethyl chloride in the presence of a base like K₂CO₃ .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, H₂SO₄, 80°C | 65-75% | ≥95% |
| Benzyloxymethylation | BnOCH₂Cl, K₂CO₃, DMF, 50°C | 80-85% | ≥98% |
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C4, benzyloxymethyl at C3). Aromatic protons typically appear at δ 7.2–7.8 ppm, while the benzyloxy group shows a singlet at δ 4.5–5.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Optimize a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: 60:40 acetonitrile/water with 0.1% TFA .
- X-ray Crystallography : For absolute configuration, use single-crystal diffraction (e.g., WinGX/ORTEP software) .
Q. What are the key reactivity patterns of the benzyloxymethyl and fluorine groups in this compound?
- Methodological Answer :
- The benzyloxymethyl group is susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (TFA), enabling deprotection for further functionalization .
- The fluorine at C4 directs electrophilic substitution to meta positions. It also enhances acidity of the carboxylic acid (pKa ≈ 2.8), facilitating salt formation or esterification .
Advanced Research Questions
Q. How can this compound be applied in medicinal chemistry, particularly for neurodegenerative disease research?
- Methodological Answer :
- As a building block for acetylcholinesterase inhibitors , the fluorine and benzyloxymethyl groups improve blood-brain barrier penetration. Couple the carboxylic acid to amines (e.g., via EDC/HOBt coupling) to generate amide derivatives. Test inhibitory activity using Ellman’s assay .
- Data Example :
| Derivative | IC₅₀ (nM) | LogP |
|---|---|---|
| Parent acid | >10,000 | 2.1 |
| Amide analog | 120 ± 15 | 3.5 |
Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- The benzyloxymethyl group introduces steric hindrance, reducing yields in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to mitigate this .
- Fluorine withdraws electron density, slowing nucleophilic aromatic substitution (NAS) at C4. Meta-substitution via directed ortho-metalation (DoM) is preferred .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., trace moisture in DMF lowers benzyloxymethylation yields). Use Karl Fischer titration to confirm solvent dryness .
- Analytical Discrepancies : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw). For HPLC, ensure column aging or mobile phase pH does not affect retention times .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
